5-Amino-6-fluoroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-fluoroquinoline-2-carboxylic acid is a quinoline derivative with a fluorine atom at the 6th position and an amino group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of an intermediate product, which is then further reacted with various substituted amines to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation techniques. These methods offer advantages such as shorter reaction times (110-210 seconds) and higher yields (91-96%) compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization reactions: Formation of fused ring systems.
Cross-coupling reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization reactions: Catalysts like palladium or copper.
Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular viability and apoptosis.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Amino-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which enhances its biological activity and specificity compared to other fluoroquinolines .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-amino-6-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
JCQDJFHCVOSGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.